N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-alanine
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Overview
Description
2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID is a complex organic compound with a unique structure that includes a furochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furochromenone core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Acetylation and amidation: The final steps involve acetylation of the intermediate followed by amidation to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as UV absorption.
Mechanism of Action
The mechanism of action of 2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID: shares structural similarities with other furochromenone derivatives.
Other similar compounds: include those with variations in the substituents on the aromatic rings or the acetamido group.
Uniqueness
The uniqueness of 2-{2-[5-METHYL-3-(4-METHYLPHENYL)-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PROPANOIC ACID lies in its specific substitution pattern and the presence of the acetamido group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H21NO6 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2R)-2-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C24H21NO6/c1-12-4-6-15(7-5-12)19-11-30-20-10-21-16(8-18(19)20)13(2)17(24(29)31-21)9-22(26)25-14(3)23(27)28/h4-8,10-11,14H,9H2,1-3H3,(H,25,26)(H,27,28)/t14-/m1/s1 |
InChI Key |
TVPMVMKMEIGGDH-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)N[C@H](C)C(=O)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)NC(C)C(=O)O)C |
Origin of Product |
United States |
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